molecular formula C12H17Cl2N B2879241 2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride CAS No. 1909312-86-2

2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride

カタログ番号 B2879241
CAS番号: 1909312-86-2
分子量: 246.18
InChIキー: PAHJQYGZAJRONE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps. For instance, the synthesis of ketamine, a related compound, involves five steps . The process starts with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent, followed by dehydration in the presence of an acidic ionic liquid . The synthesized alkene is then oxidized by potassium permanganate to give the corresponding hydroxy ketone intermediate . The intermediate is then iminated by methyl amine, and the obtained imine is rearranged at elevated temperature to synthesize ketamine .

作用機序

DCK acts as a non-competitive antagonist of the NMDA receptor, which is involved in learning, memory, and synaptic plasticity. DCK binds to the phencyclidine (PCP) binding site on the NMDA receptor, which prevents the opening of the ion channel. This results in a decrease in the activity of the NMDA receptor and a decrease in the release of glutamate. The reduction in glutamate release leads to a decrease in excitatory neurotransmission, which may contribute to the dissociative and anesthetic effects of DCK.
Biochemical and Physiological Effects
DCK has been shown to have a range of biochemical and physiological effects. In animal studies, DCK has been shown to increase dopamine and serotonin levels in certain brain regions. DCK has also been shown to increase brain-derived neurotrophic factor (BDNF) levels, which is a protein that promotes the growth and survival of neurons. DCK has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

実験室実験の利点と制限

DCK has several advantages for use in laboratory experiments. DCK is relatively easy to synthesize and can be obtained in pure form. DCK has a similar mechanism of action to ketamine, which has been extensively studied in both animals and humans. DCK has been shown to have antidepressant effects in animal studies, which may have potential therapeutic applications in humans.
However, there are also limitations to the use of DCK in laboratory experiments. DCK has been shown to have neurotoxic effects in animal studies, which may limit its potential therapeutic applications. DCK is also a controlled substance in many countries, which may limit its availability for research purposes.

将来の方向性

There are several future directions for research on DCK. One area of interest is the potential therapeutic applications of DCK in humans. DCK has been shown to have antidepressant effects in animal studies, and further research is needed to determine its efficacy and safety in humans. Another area of interest is the neuroprotective effects of DCK in animal models of stroke and traumatic brain injury. Further research is needed to determine the mechanisms underlying these effects and their potential applications in humans. Finally, the neurochemical effects of DCK on dopamine and serotonin levels in the brain warrant further investigation, as they may have implications for the treatment of psychiatric disorders.

合成法

The synthesis of DCK involves the reaction of 3-chlorobenzyl chloride with methylpyrrolidine in the presence of a base and a catalyst. The resulting product is then treated with hydrochloric acid to obtain DCK hydrochloride. The synthesis of DCK is relatively simple and can be carried out in a laboratory setting.

科学的研究の応用

DCK has been used in scientific research to study its effects on the central nervous system. DCK acts as an NMDA receptor antagonist, which means it blocks the action of glutamate, an excitatory neurotransmitter. This mechanism of action is similar to that of ketamine, which has been used in the treatment of depression and other psychiatric disorders. DCK has been shown to have similar antidepressant effects in animal studies and may have potential therapeutic applications in humans.

特性

IUPAC Name

2-[(3-chlorophenyl)methyl]-2-methylpyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN.ClH/c1-12(6-3-7-14-12)9-10-4-2-5-11(13)8-10;/h2,4-5,8,14H,3,6-7,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHJQYGZAJRONE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)CC2=CC(=CC=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。